N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide
CAS No.: 946315-72-6
Cat. No.: VC4989728
Molecular Formula: C27H29F3N4O
Molecular Weight: 482.551
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946315-72-6 |
|---|---|
| Molecular Formula | C27H29F3N4O |
| Molecular Weight | 482.551 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C27H29F3N4O/c1-32(2)22-8-3-19(4-9-22)26(18-31-27(35)20-5-12-24(29)25(30)17-20)34-15-13-33(14-16-34)23-10-6-21(28)7-11-23/h3-12,17,26H,13-16,18H2,1-2H3,(H,31,35) |
| Standard InChI Key | MPQWGOGIOYQTOG-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide is a complex organic compound belonging to the benzamide class. It features a unique combination of piperazine and dimethylamino groups, along with fluorine atoms, which may contribute to its potential pharmacological properties. This compound is synthesized through multi-step reactions involving standard organic synthesis techniques, requiring careful control of reaction conditions to maximize yield and purity.
Mechanism of Action
The mechanism of action for this compound is not thoroughly understood but may involve interactions with neurotransmitter systems. Quantitative data on binding affinities and receptor selectivity would be essential for understanding its pharmacodynamics. Studies involving molecular docking and in vitro assays could provide insights into its potential biological activities.
Table: Comparison of Related Benzamide Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume